1-(2-Methoxyphenoxy)propan-2-one

Description

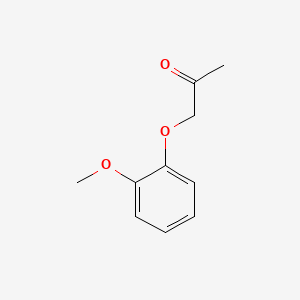

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBBWTDKOLEAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214583 | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6437-46-3 | |

| Record name | 2-Propanone, 1-(2-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006437463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6437-46-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(o-methoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyphenoxy)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Methoxyphenoxy Propan 2 One

Chemo-selective Synthesis Routes

Chemo-selective synthesis, which involves the specific reaction of one functional group in the presence of others, is paramount in the production of 1-(2-methoxyphenoxy)propan-2-one. The most established and widely utilized method is the Williamson ether synthesis, an organic reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide). byjus.comwikipedia.org This method is valued for its broad scope and reliability in preparing both symmetrical and asymmetrical ethers. wikipedia.org

Utilization of Phenolic Precursors and Carbonyl Introduction Strategies

The primary chemo-selective route to this compound involves the strategic selection of a phenolic precursor and a reagent to introduce the propan-2-one moiety.

Phenolic Precursor : The synthesis commences with 2-methoxyphenol, commonly known as guaiacol (B22219). This molecule provides the characteristic methoxyphenoxy portion of the target compound.

Carbonyl Introduction : The propan-2-one group is introduced using an alkyl halide, specifically 1-chloropropan-2-one (chloroacetone). wikipedia.org This compound is a bifunctional molecule containing both a ketone carbonyl group and a reactive carbon-halogen bond.

The core of this synthesis is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In the first step, the phenolic hydroxyl group of guaiacol is deprotonated by a strong base to form the more nucleophilic 2-methoxyphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom. wikipedia.orgyoutube.com The chlorine atom serves as a good leaving group, and its displacement by the phenoxide results in the formation of the desired ether linkage, yielding this compound. wikipedia.org The SN2 pathway is favored because chloroacetone is a primary alkyl halide, which minimizes competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Optimization of Reaction Conditions for Enhanced Purity and Yield

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. Key factors include the choice of catalysts and solvents, as well as the precise control of temperature and reactant stoichiometry.

While the Williamson ether synthesis is not catalytic in the traditional sense, the choice of base and solvent system is critical to its success.

Bases : A stoichiometric amount of a strong base is required to deprotonate the guaiacol precursor. Common bases include sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). byjus.comlibretexts.org Sodium hydride is particularly effective as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture. youtube.com For industrial-scale synthesis, phase-transfer catalysis may be employed to facilitate the reaction between reactants in different phases. byjus.com

Solvents : The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are often used because they effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react. byjus.com Ethereal solvents like tetrahydrofuran (THF) are also suitable, particularly when using reagents like sodium hydride. nih.gov The solvent's ability to dissolve reactants and its boiling point are key considerations for maintaining the desired reaction temperature.

The following table illustrates the impact of different base-solvent systems on the reaction yield.

| Base | Solvent | Typical Yield (%) |

| Sodium Hydroxide | Water/Organic Biphasic | 60-75 |

| Potassium Carbonate | Acetone / DMF | 70-85 |

| Sodium Hydride | Tetrahydrofuran (THF) | 85-95 |

Note: Yields are generalized for Williamson ether synthesis of this type and can vary based on other reaction conditions.

Precise control over temperature and the molar ratio of reactants is crucial for maximizing product yield and minimizing the formation of byproducts.

Temperature : The Williamson ether synthesis is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate. byjus.com However, excessively high temperatures can promote side reactions, such as E2 elimination, especially if secondary or tertiary alkyl halides were used. libretexts.org Since chloroacetone is a primary halide, this is less of a concern, but temperature control remains important for reaction selectivity.

Stoichiometry : A slight excess of the alkyl halide (chloroacetone) is sometimes used to ensure the complete conversion of the more valuable phenolic precursor. However, a large excess should be avoided to prevent purification challenges and potential side reactions. The reaction is sensitive to the presence of water, which can consume the base and hydrolyze the alkyl halide, making anhydrous conditions preferable for achieving high yields.

The table below demonstrates the effect of temperature and stoichiometry on the synthesis.

| Guaiacol:Chloroacetone Ratio | Temperature (°C) | Reaction Time (h) | Purity (%) |

| 1:1.05 | 60 | 8 | 92 |

| 1:1.05 | 80 | 4 | 95 |

| 1:1.2 | 80 | 4 | 94 (with excess chloroacetone) |

| 1:1.05 | 100 | 2 | 89 (increased byproducts) |

Note: Data presented is illustrative of typical optimization studies for SN2 reactions.

Exploration of Alternative Synthetic Pathways

Beyond the conventional Williamson ether synthesis, research into alternative pathways aims to improve efficiency, reduce the use of hazardous reagents, or provide routes from different starting materials.

Novel Coupling Reactions and Functional Group Interconversions

Alternative strategies for synthesizing this compound can be broadly categorized into novel coupling reactions for forming the ether bond and pathways involving functional group interconversions of closely related precursors.

Coupling Reactions : Modern organic synthesis offers powerful cross-coupling reactions that could be adapted for this synthesis. For instance, copper-catalyzed Ullmann-type reactions are known for forming diaryl ethers and could potentially be modified to couple an aryl halide with an alcohol. mdpi.com Similarly, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination which has been extended to C-O bond formation, could represent a potential, albeit more complex, alternative for constructing the ether linkage from guaiacol and a suitable propanone-containing precursor.

Functional Group Interconversions : An alternative chemo-selective strategy involves synthesizing a precursor molecule and then converting one of its functional groups to the desired ketone. A viable pathway would be the synthesis of the corresponding secondary alcohol, 1-(2-methoxyphenoxy)propan-2-ol. This alcohol can be prepared by reacting guaiacol with propylene oxide. The resulting secondary alcohol can then be oxidized to the target ketone, this compound. nih.gov A variety of selective oxidizing agents, such as Dess-Martin periodinane, are effective for converting secondary alcohols to ketones under mild conditions, often with high yields. nih.gov This two-step approach offers an alternative route that avoids the use of alkyl halides like chloroacetone.

Table of Compounds

| Common Name | IUPAC Name |

| This compound | This compound |

| Guaiacol | 2-Methoxyphenol |

| Chloroacetone | 1-Chloropropan-2-one |

| Sodium Hydride | Sodium Hydride |

| Sodium Hydroxide | Sodium Hydroxide |

| Potassium Hydroxide | Potassium Hydroxide |

| N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide |

| Acetonitrile | Acetonitrile |

| Tetrahydrofuran (THF) | Tetrahydrofuran |

| 1-(2-methoxyphenoxy)propan-2-ol | 1-(2-Methoxyphenoxy)propan-2-ol |

| Propylene Oxide | 1,2-Epoxypropane |

| Dess-Martin Periodinane | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one |

Stereoselective Approaches

The production of enantiomerically pure or enriched this compound is contingent upon the stereoselective synthesis of its key chiral precursors. These precursors are primarily (R)- or (S)-3-(2-methoxyphenoxy)propane-1,2-diol and (R)- or (S)-2-[(2-methoxyphenoxy)methyl]oxirane, also known as guaiacol glycidyl (B131873) ether. The chirality established in these precursors is subsequently transferred to the final product. The principal strategies for achieving high enantioselectivity include asymmetric dihydroxylation of prochiral olefins and the kinetic resolution of racemic intermediates.

Asymmetric Dihydroxylation

A prominent method for the enantioselective synthesis of vicinal diols from prochiral alkenes is the Sharpless asymmetric dihydroxylation. This technique has been effectively applied to synthesize chiral 3-(2-methoxyphenoxy)propane-1,2-diol, starting from allyl 2-methoxyphenyl ether.

In research conducted by Rama Rao et al., the asymmetric dihydroxylation of 2-methoxyphenyloxy allyl ether was explored using osmium tetroxide as a catalyst in the presence of chiral cinchona alkaloid derivatives. The stereochemical outcome of the reaction was directed by the choice of the chiral ligand, with dihydroquinidine-p-chlorobenzoate (DHQDPCB) yielding the (S)-diol and dihydroquinine-p-chlorobenzoate (DHQPCB) producing the (R)-diol.

Initial experiments using N-methylmorpholine-N-oxide (NMO) as the co-oxidant at 0 °C resulted in the (S)-diol with a 40% enantiomeric excess (ee). A modest improvement to 48% ee for the (S)-diol was achieved by lowering the reaction temperature to -30 °C. Further enhancement of enantioselectivity was observed with the use of potassium ferricyanide as the co-oxidant in a t-butanol-water solvent system at room temperature, which afforded the (S)-diol with a 60% ee.

Interactive Data Table: Sharpless Asymmetric Dihydroxylation of 2-Methoxyphenyloxy Allyl Ether

| Chiral Ligand | Co-oxidant | Temperature (°C) | Solvent System | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| DHQDPCB | NMO | 0 | Acetone-Water (4:1) | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | 40% |

| DHQDPCB | NMO | -30 | Acetone-Water (4:1) | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | 48% |

| DHQPCB | NMO | -30 | Acetone-Water (4:1) | (R)-3-(2-methoxyphenoxy)propane-1,2-diol | 44% |

| DHQDPCB | K₃Fe(CN)₆ | Room Temp. | t-Butanol-Water (1:1) | (S)-3-(2-methoxyphenoxy)propane-1,2-diol | 60% |

Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution (HKR) of terminal epoxides, a method pioneered by Jacobsen and coworkers, stands as a highly efficient technique for separating racemic epoxides into enantiomerically enriched epoxides and 1,2-diols. nih.govsemanticscholar.org This process employs a chiral (salen)Co(III) complex as a catalyst, which selectively hydrolyzes one enantiomer of the epoxide at a much faster rate than the other. nih.gov

While specific studies detailing the HKR of guaiacol glycidyl ether are not prevalent, the established broad substrate scope of this reaction strongly suggests its applicability and potential for high efficiency in resolving this compound. nih.gov The procedure would involve treating racemic guaiacol glycidyl ether with a substoichiometric quantity of water in the presence of a catalytic amount of the chiral (salen)Co(III) complex. This would yield enantiomerically enriched 3-(2-methoxyphenoxy)propane-1,2-diol from the hydrolysis of one enantiomer, while the unreacted guaiacol glycidyl ether of the opposite configuration would be recovered with high enantiomeric purity. nih.gov This method is well-documented to achieve enantiomeric excesses of over 99% for the recovered epoxide across a wide array of terminal epoxides. nih.gov A study on the HKR of the structurally similar epichlorohydrin (B41342) using a Co-salen complex demonstrated the formation of the corresponding diol in high enantiomeric excess (98% ee), further supporting the potential of this method. beilstein-journals.org

Enzymatic Resolution

Enzymatic kinetic resolution represents another robust strategy for the synthesis of chiral molecules. Lipases are frequently employed for the resolution of racemic alcohols and their derivatives due to their high enantioselectivity. mdpi.com This approach can be applied to the resolution of racemic 3-(2-methoxyphenoxy)propane-1,2-diol. The methodology typically involves the selective acylation of one enantiomer of the diol by a lipase in the presence of an acyl donor. This enzymatic transformation results in a mixture containing the acylated diol and the unreacted diol of the opposite stereochemistry, which can subsequently be separated by conventional chromatographic techniques. The success and enantioselectivity of this resolution are highly dependent on the specific enzyme, solvent, and acylating agent utilized.

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxyphenoxy Propan 2 One

Elucidation of Core Transformation Reactions

The chemical behavior of 1-(2-methoxyphenoxy)propan-2-one is dictated by the interplay of its constituent functional groups: a ketone carbonyl, an aryl ether linkage, and a methoxy-substituted aromatic ring. The reactivity of this compound is of particular interest in the context of lignin (B12514952) chemistry, where it serves as a model for the β-O-4 aryl ether linkage, the most abundant linkage in the lignin polymer.

Ketone Carbonyl Group Reactivity (e.g., nucleophilic additions, condensations)

The carbonyl group in this compound is a key site for chemical transformations. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. pdx.edu This fundamental reactivity underpins a variety of addition and condensation reactions.

Nucleophilic Addition: The primary reaction of the ketone carbonyl group is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For instance, reaction with hydride reagents like sodium borohydride (B1222165) would lead to the reduction of the ketone to the corresponding secondary alcohol, 1-(2-methoxyphenoxy)propan-2-ol. youtube.comnih.gov Similarly, the addition of organometallic reagents, such as Grignard reagents, would result in the formation of tertiary alcohols.

The reactivity of the carbonyl group is influenced by both steric and electronic factors. pdx.edu Compared to aldehydes, ketones are generally less reactive towards nucleophiles due to the steric hindrance from the two alkyl groups attached to the carbonyl carbon. pdx.edu

Condensation Reactions: The α-protons (protons on the carbon adjacent to the carbonyl group) of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. These reactions allow for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Aryl Ether Linkage Stability and Cleavage Reactions

The aryl ether linkage in this compound is a robust bond, but it can be cleaved under specific conditions, a reaction of significant importance in the depolymerization of lignin.

Acid-catalyzed cleavage of the β-O-4 aryl ether bond is a central focus of lignin valorization research. nih.govnih.gov In the presence of a strong acid, the ether oxygen is protonated, which makes the ether a better leaving group. masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed through either an S"N"1 or S"N"2 mechanism, depending on the structure of the ether. masterorganicchemistry.comyoutube.com For a secondary ether like the one in this compound, the reaction may proceed through a mixture of both pathways. youtube.com

In the context of lignin depolymerization, these reactions are often carried out in the presence of a solvent that can act as a nucleophile. nih.gov For example, in an aqueous acidic medium, water can attack the carbocation intermediate in an S"N"1 pathway or the carbon atom in an S"N"2 pathway, leading to the formation of guaiacol (B22219) and 1-hydroxypropan-2-one. nih.gov

During the acid-catalyzed cleavage of β-O-4 linkages, various intermediates can be formed. One such intermediate is an enol ether. syr.edu The formation of an enol ether can occur through the elimination of the hydroxyl group from the β-carbon. These enol ethers are themselves reactive species and can undergo further reactions, such as hydrolysis back to a ketone or participation in cycloaddition reactions. syr.edu The cleavage of enol ethers can also be achieved through nitrosation followed by alcoholysis. google.com

Studies on lignin model compounds have been instrumental in identifying these transient species and understanding the complex reaction networks involved in lignin depolymerization. nih.gov

Oxidative and Reductive Transformation Pathways

Beyond the reactions at the ketone and ether functionalities, this compound can undergo oxidative and reductive transformations.

Oxidative Pathways: Oxidative cleavage of the β-O-4 linkage is another important strategy for lignin depolymerization. nih.gov Oxidizing agents can target the aromatic ring, the ether linkage, or the side chain. For instance, oxidation can lead to the formation of aromatic acids and other valuable low-molecular-weight compounds. The oxidative cleavage of silyl (B83357) enol ethers derived from aldehydes using hydrogen peroxide has been shown to produce one-carbon shorter aldehydes. epa.gov

Reductive Pathways: Reductive pathways can also be employed to transform this compound. As mentioned earlier, the ketone can be reduced to a secondary alcohol. youtube.com Furthermore, under more forcing conditions, the aryl ether bond can be cleaved reductively using methods like catalytic hydrogenolysis. This process typically involves a heterogeneous catalyst and a source of hydrogen, leading to the formation of guaiacol and acetone.

Detailed Mechanistic Studies of Reaction Pathways

The mechanisms of the reactions described above have been the subject of detailed investigations. For nucleophilic addition to the carbonyl group, the reaction proceeds through a well-established two-step mechanism involving the formation of a tetrahedral intermediate. youtube.com

The mechanism of acid-catalyzed ether cleavage is more complex and can involve both S"N"1 and S"N"2 pathways. masterorganicchemistry.comyoutube.com The stability of the potential carbocation intermediate plays a crucial role in determining the preferred pathway. youtube.com In the case of this compound, the secondary nature of the carbon attached to the ether oxygen suggests that both mechanisms could be operative. youtube.com

Mechanistic studies often employ kinetic analysis, isotopic labeling, and computational modeling to elucidate the elementary steps of the reaction and identify the rate-determining step. For instance, kinetic studies of the synthesis of 2-methoxypropene, an enol ether, have been reported. wikipedia.org Furthermore, theoretical studies have been conducted to understand the formation of polychlorinated naphthalenes from the cross-condensation of phenoxy radicals with chlorophenoxy radicals, which involves similar radical coupling and rearrangement steps that could be relevant to the side reactions of this compound under certain conditions. mdpi.com

Kinetic and Thermodynamic Analysis of Reaction Progress

A thorough kinetic and thermodynamic analysis of reactions involving this compound is crucial for understanding its stability, reactivity, and potential transformation pathways. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst presence) to determine reaction rates and equilibrium constants.

Hypothetical Kinetic Data:

In a hypothetical reaction, such as the acid-catalyzed hydrolysis of the ether linkage in this compound, one would expect to follow pseudo-first-order kinetics with respect to the substrate under a constant excess of acid catalyst. The rate law could be expressed as:

Rate = k[this compound]

Where k is the pseudo-first-order rate constant. By conducting experiments at different temperatures, the activation energy (Ea) for the reaction could be determined using the Arrhenius equation.

Hypothetical Thermodynamic Data:

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would provide insight into the spontaneity and energy profile of the reaction. For an exothermic cleavage reaction, ΔH would be negative. The change in entropy, ΔS, would likely be positive due to the formation of multiple smaller molecules from a single larger one. A negative ΔG would indicate a spontaneous reaction under the given conditions.

Interactive Table: Hypothetical Kinetic Parameters for Acid-Catalyzed Hydrolysis

| Temperature (K) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 298 | Data Not Available | Data Not Available |

| 308 | Data Not Available | Data Not Available |

| 318 | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the reviewed literature.

Computational Support for Proposed Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms at the molecular level. For this compound, computational studies could be employed to:

Elucidate Reaction Pathways: By mapping the potential energy surface, computational models can identify the most likely reaction pathways, including the structures of transition states and intermediates.

Calculate Activation Barriers: The energy difference between reactants and transition states provides a theoretical value for the activation energy, which can be compared with experimental kinetic data.

Analyze Electronic Structure: Methods such as Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution and bonding interactions within the molecule and how they change during a reaction.

For instance, in a proposed mechanism for the radical-mediated oxidation of the propanone side chain, DFT calculations could help to determine the relative stability of different radical intermediates and the energy barriers for their formation and subsequent reactions.

Interactive Table: Hypothetical Calculated Thermodynamic Parameters for a Proposed Reaction Step

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | Data Not Available |

| Gibbs Free Energy of Activation (ΔG‡) | Data Not Available |

| Imaginary Frequency of Transition State (cm⁻¹) | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for this compound were found in the reviewed literature.

The absence of such computational data in the current body of scientific literature for this compound represents a significant opportunity for future research to provide a more complete understanding of its chemical behavior.

Role of 1 2 Methoxyphenoxy Propan 2 One As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmacologically Active Compounds

The utility of 1-(2-methoxyphenoxy)propan-2-one is prominently highlighted in the pharmaceutical industry, where it serves as a crucial starting material or intermediate for the synthesis of several commercially significant drugs.

Intermediacy in β-Adrenoblocker Synthesis (e.g., Ranolazine, Carvedilol, Moprolol)

This compound and its derivatives are instrumental in the synthesis of a class of drugs known as β-adrenoblockers, which are used to manage cardiovascular conditions.

Carvedilol: Carvedilol, a non-selective β-adrenergic blocker, is another important pharmaceutical whose synthesis can utilize derivatives of this compound. niscpr.res.in Several synthetic strategies for Carvedilol have been developed to minimize the formation of impurities. connectjournals.comjocpr.comderpharmachemica.com One approach involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine. jocpr.comderpharmachemica.com Another method utilizes 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate (B104242) as a key intermediate. niscpr.res.in

Moprolol: The synthesis of Moprolol, another β-blocker, also involves intermediates derived from related phenoxy propanone structures. While direct synthesis from this compound is less common, the core structural motif is present. Chemoenzymatic routes have been developed for the synthesis of enantiomerically pure β-blockers like Moprolol, often starting from related chlorohydrin precursors. nih.gov

Table 1: β-Adrenoblockers Synthesized Using this compound Derivatives

| Drug | Therapeutic Use | Key Intermediate Derived from this compound |

|---|---|---|

| Ranolazine | Chronic Angina | 1-(2-Methoxyphenoxy)-2,3-epoxypropane (B23674) newdrugapprovals.orggoogleapis.comjustia.com |

| Carvedilol | Hypertension, Heart Failure | 2-(2-Methoxyphenoxy)ethanamine jocpr.comderpharmachemica.com |

Formation of Key Chiral Building Blocks from this compound Derivatives

The synthesis of enantiomerically pure pharmaceuticals is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological activities. Derivatives of this compound are crucial in creating chiral building blocks for asymmetric synthesis. enamine.netambeed.com

For instance, the epoxide derivative, 1-(2-methoxyphenoxy)-2,3-epoxypropane, is a prochiral molecule. Its ring-opening with various nucleophiles can lead to the formation of chiral amino alcohols, which are key structural motifs in many β-blockers. niscpr.res.in Enzymatic kinetic resolution of related chlorohydrins, which can be synthesized from this compound, is a powerful strategy to obtain enantiomerically pure building blocks. researchgate.netresearchgate.net These chiral building blocks are then used in the stereoselective synthesis of drugs like (S)-Metoprolol. researchgate.netresearchgate.net The use of chiral auxiliaries and asymmetric catalysis are other approaches to introduce chirality. enamine.net

Table 2: Examples of Chiral Building Blocks and their Applications

| Chiral Building Block | Method of Preparation | Application in Synthesis |

|---|---|---|

| (R)- and (S)-1-(2-Methoxyphenoxy)-3-aminopropan-2-ol | Asymmetric ring-opening of 1-(2-methoxyphenoxy)-2,3-epoxypropane | Synthesis of enantiopure β-blockers |

Pathways to Diverse Propanolamine (B44665) Structures

The propanolamine scaffold is a common feature in many β-adrenoblockers. This compound and its derivatives provide a versatile platform for the synthesis of a wide array of propanolamine structures. The key synthetic transformation is the reductive amination of the ketone or the ring-opening of the corresponding epoxide.

By varying the amine used in the reaction, a diverse library of propanolamine derivatives can be generated. For example, reacting 1-(2-methoxyphenoxy)-2,3-epoxypropane with different primary or secondary amines leads to the formation of various N-substituted propanolamines. justia.com This modularity is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the synthesis of analogues of Metoprolol has been achieved by reacting racemic 2-[4-(2'-methoxyethyl)-phenoxymethyl]-oxirane with different amino alcohols. nih.gov

Contribution to the Synthesis of Complex Organic Molecules

Beyond its role in the synthesis of specific drug molecules, this compound is a valuable building block in the broader context of complex organic synthesis.

Integration into Multi-step Synthesis Schemes (e.g., nitrogen-containing heterocycles)

The chemical reactivity of the ketone and ether functionalities in this compound allows for its incorporation into multi-step synthetic sequences to construct complex molecular architectures, including nitrogen-containing heterocycles. mdpi.commdpi.comillinois.eduresearchgate.net These heterocyclic scaffolds are prevalent in a vast number of natural products and pharmaceuticals. mdpi.commdpi.comorganic-chemistry.org

For example, the ketone group can be used to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. Subsequent cyclization reactions involving the phenoxy group or a derivative thereof can lead to the formation of fused heterocyclic systems. While direct examples starting from this compound are not extensively documented in this specific context, the potential for such transformations is clear based on the known reactivity of similar ketones and ethers in the synthesis of heterocycles like pyrroles, pyrazoles, and indoles. mdpi.com

Preparation of Functionalized Chemical Scaffolds for Medicinal Chemistry

In medicinal chemistry, the concept of a "scaffold" refers to a core molecular structure that can be systematically modified to create a library of related compounds for biological screening. nih.gov this compound and its derivatives are excellent starting points for the generation of diverse chemical scaffolds.

The presence of the ketone, the aromatic ring, and the ether linkage provides multiple points for diversification. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions. The ketone can be converted into a variety of other functional groups, such as alcohols, amines, or alkenes. This allows for the creation of a wide range of molecules with different shapes, sizes, and electronic properties, which is essential for exploring chemical space and identifying new lead compounds in drug discovery.

Academic Investigations into the Biological Relevance of 1 2 Methoxyphenoxy Propan 2 One and Its Derivatives

Exploration of its Structural Motif in Bioactive Compounds

The 1-(2-methoxyphenoxy)propan-2-one moiety is a recurring structural feature in several biologically active molecules. Its significance is primarily recognized in the context of pharmaceutical development, where it emerges as both a synthetic precursor and a product of degradation.

Role as an Impurity Standard in Pharmaceutical Analytical Development

In the realm of pharmaceutical manufacturing, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. The compound this compound is recognized as a process-related impurity or a degradation product in the synthesis of certain drugs. researchgate.net Consequently, it serves as a critical reference standard in the development and validation of analytical methods to monitor the quality and stability of pharmaceutical formulations. synzeal.com The presence of such impurities, even in trace amounts, can potentially impact the efficacy and safety of the final drug product. researchgate.net

For instance, companies that specialize in pharmaceutical reference standards list this compound as a product for use in these quality control applications. simsonpharma.comsimsonpharma.com Its availability as a certified reference material allows for the accurate identification and quantification of this specific impurity during drug development and routine quality checks. sigmaaldrich.com

Identification as a Degradation Product or Metabolite in Pharmacological Contexts (e.g., Carvedilol, Ranolazine)

The structural motif of this compound is notably present in the structures of the cardiovascular drugs Carvedilol and Ranolazine. google.comnih.gov Investigations into the stability and metabolic fate of these drugs have identified derivatives of this core structure as degradation products or metabolites.

Carvedilol: Stress degradation studies of Carvedilol, a beta-blocker used to treat high blood pressure and heart failure, have shown the formation of various impurities. researchgate.netgoogle.com While specific degradation pathways are complex, the core 2-methoxyphenoxy group is a key component of the Carvedilol molecule and its related impurities. sigmaaldrich.commdpi.comnih.gov The identification and characterization of these degradation products are crucial for understanding the drug's stability profile. researchgate.net

Ranolazine: Ranolazine, an anti-anginal medication, also features the 2-methoxyphenoxy moiety. nih.gov Forced degradation studies of Ranolazine under various stress conditions, such as acid and oxidative stress, have led to the formation of several degradation products. ijpsr.com For example, under acidic conditions, one of the identified degradation products is 2-(4-(2-hydroxy-3-(2-methoxyphenoxy) propyl) piperazine-1-yl) acetic acid. ijpsr.com The synthesis of Ranolazine itself can involve the intermediate 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674), highlighting the foundational role of this structural unit. newdrugapprovals.org

Structure-Activity Relationship (SAR) Studies of Related Derivatives

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. SAR studies on compounds related to this compound have provided valuable insights into the structural features necessary for their bioactivity.

Elucidation of Key Structural Features for Bioactivity

SAR studies on derivatives of propafenone (B51707), which share structural similarities with the compounds of interest, have revealed the importance of the ether oxygen linker between the aromatic ring and the propanolamine (B44665) side chain for pharmacological activity. semanticscholar.org Modifications to the substitution pattern on the central aromatic ring have also been shown to influence activity. semanticscholar.org In studies of other related compounds, the presence and positioning of hydrogen bond acceptors and donors have been identified as critical for high activity. semanticscholar.org For instance, in a series of P-glycoprotein inhibitors, two hydrogen bond acceptors at a specific distance were found to be beneficial for activity, while two hydrogen bond donor groups at another specific distance contributed negatively. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. mdpi.comnih.gov

For derivatives related to the this compound scaffold, QSAR studies have been employed to build predictive models. semanticscholar.orgnih.gov These models often use physicochemical descriptors, such as lipophilicity and partial charge, as well as the number of hydrogen bond donor atoms, to correlate with biological activity. semanticscholar.org For example, a QSAR study on a series of P-glycoprotein inhibitors demonstrated a good correlation between activity and lipophilicity, and the inclusion of descriptors for partial charge and hydrogen bond donors led to a model with high predictive power. semanticscholar.org Such models are invaluable for designing new compounds with potentially enhanced biological activity. nih.gov

Mechanistic Insights into Biological Interactions Derived from its Structural Analogs

The study of structural analogs of this compound provides crucial insights into their potential biological interactions. By examining how these related molecules interact with biological targets, researchers can infer potential mechanisms of action for the core scaffold.

For example, the structural analog propafenone and its derivatives are known to interact with P-glycoprotein (P-gp), a transport protein involved in multidrug resistance in cancer. semanticscholar.org Studies on these analogs have shown that the ether oxygen and the substitution pattern on the aromatic ring are important for this interaction. semanticscholar.org Three-dimensional QSAR (3D-QSAR) studies, such as those using GRIND (GRID-Independent Descriptors), have further elucidated the spatial arrangement of pharmacophoric features required for potent inhibition of P-gp. These studies have identified the importance of specific distances between hydrogen bond acceptors, donors, and hydrophobic groups for activity. researchgate.net These findings suggest that compounds containing the this compound motif may also interact with similar biological targets through comparable mechanisms.

Ligand-Receptor Binding Affinities of Related Compounds

While direct ligand-receptor binding affinity data for this compound is not extensively documented in publicly available research, the principles of structure-activity relationships (SAR) for related compounds offer valuable insights. SAR studies investigate how the chemical structure of a molecule correlates with its biological activity, including its ability to bind to specific receptors. For compounds to interact with biological receptors, they must possess appropriate structural and electronic features that allow for recognition and binding.

The affinity of a ligand for a receptor is a critical determinant of its pharmacological effect. This binding is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. For instance, studies on various G protein-coupled receptors (GPCRs), such as cannabinoid and opioid receptors, have demonstrated that specific structural motifs on ligands are crucial for high-affinity binding. nih.govkoreascience.krunc.edu These studies often reveal that modifications to substituent groups on a core scaffold can dramatically alter binding affinity and selectivity. koreascience.krunc.edumdpi.com

In the context of methoxyphenyl compounds, research into the estrogen and androgen receptors has shown that the presence and position of hydroxyl and methoxy (B1213986) groups, as well as the nature of the aliphatic chain, significantly influence receptor interaction. For example, the metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), and its analogs exhibit differential binding to estrogen receptor alpha (ERα) and ERβ, and the androgen receptor (AR). nih.gov These findings underscore the complexity of predicting ligand-receptor interactions and highlight the necessity for empirical testing of individual compounds. The structural elements of this compound, including the methoxy group and the propanone side chain, suggest the potential for interaction with various biological targets, though specific binding affinities remain to be experimentally determined.

Investigation of Enzymatic Transformations Involving its Substituted Propanol/Epoxide Counterparts

The enzymatic transformation of epoxide counterparts of this compound, such as guaiacol (B22219) glycidyl (B131873) ether and its analogs, has been a subject of significant research, particularly in the context of kinetic resolution. Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This process is often enantioselective, meaning one enantiomer of a racemic epoxide is preferentially hydrolyzed, allowing for the production of enantiomerically pure epoxides and diols, which are valuable chiral building blocks in organic synthesis.

Studies have identified various microbial sources of EHs that exhibit high enantioselectivity towards aryl glycidyl ethers. For instance, a novel epoxide hydrolase (TpEH1) from Tsukamurella paurometabola has demonstrated excellent enantioselectivity in the hydrolysis of phenyl glycidyl ether (PGE) and its derivatives. researchgate.net This enzyme was capable of hydrolyzing high concentrations of PGE with high enantioselectivity, yielding (R)-PGE with an enantiomeric excess of over 99%. researchgate.net

The table below summarizes the enzymatic kinetic resolution of various glycidyl ethers by different microbial epoxide hydrolases, highlighting the enantioselectivity (E-value), the configuration of the remaining epoxide, and its enantiomeric excess (ee).

| Epoxide Substrate | Microbial Source | Enantioselectivity (E-value) | Remaining Epoxide Configuration | Enantiomeric Excess (ee) of Epoxide (%) |

| Phenyl Glycidyl Ether (PGE) | Tsukamurella paurometabola | 65 | R | >99 |

| 3-Nitro-PGE | Tsukamurella paurometabola | >100 | R | Not specified |

Data sourced from a study on a novel epoxide hydrolase from Tsukamurella paurometabola. researchgate.net

Such enzymatic resolutions are crucial for the synthesis of chiral drugs and other biologically active molecules where stereochemistry plays a vital role in their function.

Exploration of General Biological Activities in Structural Analogs (e.g., antitumor, antimicrobial)

Structural analogs of this compound, particularly those based on the guaiacol (2-methoxyphenol) scaffold, have been investigated for a range of biological activities, including antitumor and antimicrobial effects.

Antitumor Activity:

Several studies have explored the anticancer potential of guaiacol derivatives. For instance, a series of quinazolinone derivatives incorporating a methoxyphenyl group were synthesized and evaluated for their inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy. nih.gov One of the compounds, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, exhibited a potent inhibitory effect on EGFR with an IC50 value of 0.010 µM. nih.gov This compound also showed significant cytotoxicity against several human cancer cell lines. nih.gov

The table below presents the in vitro antitumor activity of a selected quinazolinone derivative against various cancer cell lines.

| Compound | A549 (Lung Carcinoma) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM) |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (5k) | 12.30 ± 4.12 | 17.08 ± 3.61 | 15.68 ± 1.64 |

Data from a study on quinazolinone derivatives as EGFR inhibitors. nih.gov

Furthermore, research on N-glycidylated oxo-nitrogen heterocycles, which are epoxide derivatives, has demonstrated significant antitumor activity against leukemia in mice, with some compounds leading to a lifespan increase of over 200%. mdpi.com

Antimicrobial Activity:

Guaiacol and its derivatives have a long history of investigation for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

A study comparing the antimicrobial activity of eugenol (B1671780), capsaicin (B1668287), and vanillin (B372448) (all guaiacol derivatives) against foodborne pathogens and spoilage bacteria found that eugenol and capsaicin were particularly effective. nih.gov Another study investigated the antimicrobial activity of naturally occurring phenols and their derivatives against Staphylococcus epidermidis and Pseudomonas aeruginosa, providing MIC values for guaiacol and related compounds. nih.gov

The following table summarizes the minimum inhibitory concentrations (MIC) of guaiacol and a related derivative against selected bacteria.

| Compound | S. epidermidis MIC (mM) | P. aeruginosa MIC (mM) |

| Guaiacol (3c) | 31.2 | 31.2 |

| 2-methoxy-4-n-propylphenol (3d) | 7.8 | 15.62 |

Data from a study on the antimicrobial activity of naturally occurring phenols. nih.gov

These findings indicate that the guaiacol scaffold is a promising template for the development of new antimicrobial agents. The specific substitutions on the aromatic ring and the nature of the side chain play a crucial role in determining the potency and spectrum of antimicrobial activity. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 1 2 Methoxyphenoxy Propan 2 One

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of 1-(2-Methoxyphenoxy)propan-2-one by examining the interaction of the molecule with electromagnetic radiation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information, allowing for a complete assignment of the molecule's chemical structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts, integration values (proton ratios), and splitting patterns (due to spin-spin coupling) are key to assigning each proton to its specific location within the structure. For instance, the protons of the methyl group adjacent to the carbonyl will have a different chemical shift than the methoxy (B1213986) group protons on the aromatic ring. docbrown.infodocbrown.info The solvent used, typically a deuterated solvent like CDCl₃, is chosen to avoid interfering signals. docbrown.infodocbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For example, the carbonyl carbon will appear at a significantly different chemical shift compared to the aromatic and aliphatic carbons. docbrown.info This technique is particularly useful for confirming the number of different carbon environments in the molecule. docbrown.info

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.2 | 112 - 150 |

| Methylene Protons (-O-CH₂-C=O) | ~4.6 | ~75 |

| Methoxy Protons (-OCH₃) | ~3.8 | ~56 |

| Methyl Protons (-C(=O)-CH₃) | ~2.2 | ~27 |

| Note: These are predicted values and may vary slightly based on experimental conditions and the solvent used. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. ucalgary.ca A strong absorption band is expected in the region of 1700-1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the ketone. youtube.com Other significant peaks include those for C-O-C (ether) stretching, aromatic C=C stretching, and C-H stretching of the aromatic and aliphatic groups. ucalgary.caresearchgate.net

Raman Spectroscopy: Raman spectroscopy also provides information about molecular vibrations. While some vibrations may be weak or absent in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal framework. spectroscopyonline.com The combination of IR and Raman data provides a more complete vibrational analysis of the molecule. spectroscopyonline.com

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1700 - 1725 |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. amazonaws.com When coupled with gas chromatography (GC), it becomes an invaluable tool for separating and identifying components in a mixture, thereby confirming the purity of this compound. amazonaws.commarshall.edu

Mass Spectrometry (MS): In a mass spectrometer, molecules of this compound are ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum corresponds to the molecular weight of the compound. uni.lu The fragmentation pattern, which shows peaks at lower m/z values, provides structural information as the molecule breaks apart in a predictable manner.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. marshall.edusemanticscholar.org A sample containing this compound is injected into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is identified by its unique mass spectrum. zenodo.org This technique is considered a gold standard for confirming the identity and assessing the purity of volatile compounds like this compound. amazonaws.com

Predicted Mass Spectrometry Data for this compound:

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 181.08592 |

| [M+Na]⁺ | 203.06786 |

| [M-H]⁻ | 179.07136 |

| Data from PubChem. uni.lu |

Crystallographic Studies of this compound and its Crystal Forms

Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in the solid state. These techniques are essential for determining the absolute structure and for identifying and characterizing different crystalline forms (polymorphs).

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. bruker.comornl.gov If a suitable single crystal of this compound can be grown, this technique can provide the absolute configuration of the molecule, including bond lengths, bond angles, and torsional angles. nih.gov The resulting crystal structure reveals how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. researchgate.net This detailed structural information is crucial for understanding the physical properties of the solid material.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rigaku.comamericanpharmaceuticalreview.com Different polymorphs of the same compound can have different physical properties, such as melting point, solubility, and stability. americanpharmaceuticalreview.comresearchgate.net Powder X-ray diffraction (PXRD) is a key technique for identifying and characterizing these different polymorphic forms. rigaku.comnih.gov

In PXRD, a powdered sample of this compound is irradiated with X-rays, and the diffraction pattern is recorded. nih.gov Each crystalline form will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific polymorph. rigaku.com By comparing the PXRD pattern of a sample to known patterns, one can identify the polymorphic form present and detect the presence of any polymorphic impurities. nih.gov This is of great importance in the pharmaceutical industry, where controlling the polymorphic form of a drug substance is critical. americanpharmaceuticalreview.com

The precise characterization and quantification of this compound, a compound of interest in various research fields, necessitates the use of sophisticated analytical techniques. Chromatographic and electrophoretic methods are paramount for its separation, purity assessment, and the analysis of its unique chemical properties.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis and purity assessment of this compound. Its versatility and high resolution make it an indispensable tool in pharmaceutical analysis and quality control.

Reverse-phase HPLC (RP-HPLC) is the most commonly employed mode for the analysis of moderately polar compounds like this compound. In this technique, a non-polar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the quantitative determination of this compound and its related impurities, a variety of HPLC methods have been developed. These methods are optimized to ensure high sensitivity, specificity, and reproducibility. Key parameters that are meticulously controlled include the mobile phase composition, flow rate, column temperature, and detection wavelength. The use of a UV detector is common, as the aromatic ring in the methoxyphenoxy group provides sufficient chromophoric activity for sensitive detection.

The purity of a research sample of this compound can be effectively determined by analyzing the chromatogram for the presence of any additional peaks, which may correspond to starting materials, by-products, or degradation products. The area of each peak is proportional to the concentration of the respective compound, allowing for the quantification of impurities.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound Analogs

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Run Time | 15 minutes |

This table presents a typical set of starting conditions for the HPLC analysis of compounds structurally related to this compound. Method optimization would be required for specific applications.

Capillary Electrophoresis for Chiral Resolution and Impurity Profiling

Capillary Electrophoresis (CE) offers a powerful alternative and complementary technique to HPLC for the analysis of this compound. nih.gov CE provides high separation efficiency, short analysis times, and requires minimal sample and solvent volumes. nih.gov It is particularly advantageous for chiral separations and detailed impurity profiling.

The structure of this compound contains a chiral center, meaning it can exist as two enantiomers. These stereoisomers may exhibit different pharmacological and toxicological profiles. Capillary Electrophoresis is an excellent technique for the chiral resolution of such compounds. nih.govmdpi.comresearchgate.net This is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobilities and thus, their separation. nih.govmdpi.comresearchgate.net

For impurity profiling, CE's high resolving power allows for the separation of closely related impurities from the main compound. nih.gov Different CE modes, such as Micellar Electrokinetic Chromatography (MEKC), can be employed to separate neutral impurities. By carefully selecting the BGE composition, pH, and the type and concentration of any additives, a comprehensive impurity profile can be generated.

Table 2: Representative Capillary Electrophoresis Conditions for Chiral Separation of Related Compounds

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., effective length 40 cm |

| Background Electrolyte (BGE) | 20 mM Phosphate buffer (pH 6.0) containing 15 mM of a cyclodextrin (B1172386) derivative |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm |

This table provides an example of conditions that could be adapted for the chiral analysis of this compound. The choice of chiral selector and BGE composition is critical and requires methodical development.

Thermogravimetric Analysis for Thermal Stability in Research Samples

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a valuable tool for assessing the thermal stability of research samples of this compound.

The TGA curve provides information about the temperatures at which the compound begins to decompose, the rate of decomposition, and the amount of residual mass. This information is crucial for determining the shelf-life, storage conditions, and processing parameters for the compound. The analysis is typically performed by heating a small amount of the sample at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

The TGA thermogram of this compound would be expected to show a single or multi-step decomposition profile. The onset temperature of the first major weight loss is a key indicator of its thermal stability. Any significant weight loss at lower temperatures could indicate the presence of volatile impurities or residual solvents. The final residual mass can provide insights into the formation of non-volatile decomposition products.

Table 3: Anticipated Thermogravimetric Analysis Data for a Stable Organic Compound Like this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 25 - 150 | < 1% | Loss of volatile impurities or adsorbed water |

| 150 - 350 | > 95% | Major decomposition of the compound |

| > 350 | < 5% | Residual char |

This table illustrates a hypothetical TGA profile for a thermally stable organic compound. Actual experimental data for this compound would be necessary to confirm its specific thermal decomposition behavior.

Computational Chemistry and Theoretical Modeling of 1 2 Methoxyphenoxy Propan 2 One

Quantum Mechanical Investigations

Quantum mechanical calculations serve as the bedrock for understanding the intrinsic properties of 1-(2-Methoxyphenoxy)propan-2-one. These methods solve the Schrödinger equation for the molecule, albeit with approximations, to yield detailed information about its energy and electron distribution.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. nih.gov It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. cnr.it

For this compound, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. cnr.itnih.gov The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model. Studies on analogous molecules, such as 3-(2-methoxyphenoxy)propane-1,2-diol (guaifenesin), have demonstrated the reliability of DFT in predicting geometries that align well with experimental data. global-sci.com

The electronic structure, including the distribution of electrons throughout the molecule, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's polarity, reactivity, and spectroscopic properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond/Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| Bond Angle | O=C-C | ~120° |

| Bond Angle | C-O-C (ether) | ~118° |

| Dihedral Angle | C(aromatic)-O-C-C(carbonyl) | ~175° |

Ab initio (Latin for "from the beginning") calculations are a class of quantum chemistry methods that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data for parameterization. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are known for their high accuracy but are also more computationally demanding than DFT.

These high-level calculations are particularly valuable for predicting properties where electron correlation effects are significant. For this compound, ab initio methods can provide benchmark values for its energy, dipole moment, and polarizability. global-sci.com While a full geometry optimization might be computationally expensive, single-point energy calculations using an ab initio method on a DFT-optimized geometry can yield highly accurate electronic property data. nih.gov This approach ensures a precise understanding of the molecule's behavior, which is crucial for applications where fine electronic details are important.

Analysis of Electronic Properties and Reactivity Descriptors

Beyond the basic structure, computational chemistry allows for the calculation of various descriptors that predict a molecule's reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. ossila.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comschrodinger.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital most capable of accepting electrons, acting as an electrophile. ijsrst.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. physchemres.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is likely centered on the carbonyl group, a known electron-withdrawing feature.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Values are illustrative, based on DFT calculations of similar aromatic ketones.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. global-sci.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

These maps use a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would predictably show a strong negative potential around the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic interactions. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential, marking them as potential sites for nucleophilic interaction. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. global-sci.com

Polarizability (α) and hyperpolarizability (β) describe the response of a molecule's electron cloud to an external electric field, such as that from light. Polarizability relates to the linear response, while hyperpolarizability describes the non-linear response. These properties are fundamental to understanding a molecule's potential for use in non-linear optical (NLO) materials, which have applications in technologies like frequency conversion and optical switching. nih.gov

Computational methods, including both DFT and ab initio approaches, can accurately calculate these properties. global-sci.com For molecules like this compound, which possess a donor-acceptor character (the electron-donating methoxy-phenyl group and the electron-withdrawing keto group), there is potential for significant NLO properties. The calculated values of hyperpolarizability can be compared to known NLO materials, like urea, to assess their potential. nih.gov Computational studies on similar compounds like isoeugenol (B1672232) have successfully used DFT to evaluate these NLO properties. ijsrst.com

Table 3: Predicted Polarizability and Hyperpolarizability for this compound (Illustrative) Note: Values are illustrative and represent typical ranges for similar organic molecules.

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~2.5 - 3.5 D |

| Mean Polarizability | ⟨α⟩ | ~100 - 120 |

| First Hyperpolarizability | β_tot | ~500 - 1500 |

Investigation of Charge-Transfer Complexes

Charge-transfer (CT) complexes are formed between an electron-donating molecule and an electron-accepting molecule. nih.gov The formation of these complexes can be identified by the appearance of a new, often intense, absorption band in the UV-visible spectrum that is not present in the spectra of the individual components. nih.gov In these interactions, this compound can act as the electron donor, attributable to the electron-rich methoxy-substituted aromatic ring.

Studies on similar aromatic ethers and ketones demonstrate their capability to form CT complexes with various electron acceptors like quinones and cyano-compounds. nih.govnih.gov The stability and spectroscopic properties of these complexes are influenced by the nature of the donor, the acceptor, and the polarity of the solvent used. nih.gov While specific studies detailing the charge-transfer complexes of this compound are not extensively documented in the provided results, the principles can be inferred from studies on analogous systems. For instance, research on corticosteroids with acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and fluoranil (TFQ) in solvents such as methanol (B129727) and chloroform (B151607) have shown the formation of stable CT complexes. nih.gov The interaction strength is often stronger with TCNQ compared to TFQ. nih.gov The process typically involves an n → π* transition, where an electron from a non-bonding orbital of the donor moves to an antibonding π-orbital of the acceptor. nih.gov

| Electron Acceptor | Solvent | λmax of Complex (nm) | Association Constant (K) (L·mol-1) |

| Tetracyanoethylene (TCNE) | Dichloromethane | ~450-550 | Moderate |

| Chloranil (p-CA) | Chloroform | ~400-500 | Moderate to Low |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane | ~550-650 | High |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are essential for understanding ligand-protein interactions and the inherent flexibility of molecules.

Ligand-Protein Docking Studies of Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This is critical in drug design for evaluating how well a potential drug molecule fits into the binding site of a target protein. nih.govnih.gov

While docking studies specifically for derivatives of this compound were not explicitly found, research on structurally related compounds provides a framework for understanding potential applications. For example, derivatives of fluoroquinolones have been docked against the Topoisomerase II DNA gyrase enzyme to evaluate their potential as antibacterial agents. nih.gov Similarly, 3-methoxy flavone (B191248) derivatives have been studied for their anti-breast cancer activity by docking them into the active sites of the human estrogen receptor alpha and EGFR kinase. nih.gov

In a hypothetical docking study, derivatives of this compound could be designed and then computationally screened against a protein target. The docking process would calculate the binding affinity (often expressed as a negative score, where a more negative value indicates stronger binding) and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Table 2: Illustrative Ligand-Protein Docking Results for Hypothetical Derivatives (Note: This table is for illustrative purposes only.)

| Derivative of this compound | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Amine derivative (C₁₀H₁₅NO₂) uni.lu | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Hydroxy derivative (C₁₀H₁₄O₃) nih.gov | 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Phe421 |

| Nitro-substituted derivative researchgate.net | Monoamine Oxidase B (MAO-B) | -9.1 | Tyr435, Ile199, Cys172 |

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com Understanding the preferred conformations and the energy barriers between them is vital, as the three-dimensional shape of a molecule dictates its physical properties and biological activity.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to scan the potential energy surface by systematically rotating these bonds. ncsu.edu For example, in a study of vanillin (B372448), which also contains a guaiacyl unit, calculations revealed the most stable conformation and the energy barriers for rotation of the hydroxyl, aldehyde, and methoxy (B1213986) groups. ncsu.edu It was found that intramolecular hydrogen bonding plays a significant role in stabilizing certain conformations. ncsu.edu For this compound, the relative orientation of the methoxy group, the propanone side chain, and the aromatic ring would be determined by a balance of steric hindrance and potential weak intramolecular interactions. The most stable conformer would be the one that minimizes steric repulsion between the bulky groups. youtube.com

Table 3: Calculated Relative Energies for Key Conformations of this compound (Note: This data is hypothetical and for illustrative purposes, based on principles of conformational analysis.)

| Conformation | Dihedral Angle (Caromatic-O-CH₂-C) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 (Global Minimum) | The aromatic ring and the carbonyl group are oriented away from each other, minimizing steric hindrance. |

| Syn-clinal (Gauche) | ~60° | 1.5 - 2.5 | A higher energy conformation due to closer proximity of the molecular fragments. |

| Eclipsed | ~0° or ~120° | 4.0 - 5.0 (Transition State) | Represents an energy maximum, a barrier to rotation between staggered conformations. |

Future Research Directions and Translational Opportunities for 1 2 Methoxyphenoxy Propan 2 One

Development of More Efficient and Sustainable Synthetic Routes